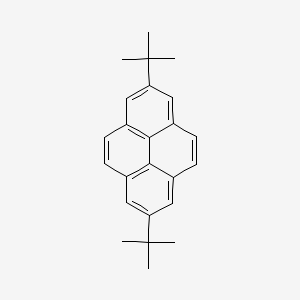

2,7-Di-tert-butylpyrene

Descripción

Significance of Pyrene (B120774) as a Polycyclic Aromatic Hydrocarbon (PAH) in Organic Electronic Applications

Pyrene is a polycyclic aromatic hydrocarbon (PAH) composed of four fused benzene (B151609) rings in a flat, stable arrangement. atamankimya.comwikipedia.org First discovered in 1837 by the chemist Auguste Laurent in the residue of coal tar distillation, its name, derived from the Greek word for fire ("pyr"), reflects its common origin from the combustion of organic substances. uky.edu The unique photophysical properties of pyrene have made it a subject of extensive investigation, particularly in photochemistry. uky.edu

In the realm of advanced materials science, pyrene is highly valued for its applications in organic electronics. atamankimya.comresearchgate.net It serves as a fundamental component in devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). atamankimya.comuky.edu Its utility in these fields stems from its characteristics as a blue-light-emitting chromophore, its high chemical stability, and its efficient charge-carrier mobility. researchgate.net Pyrene and its derivatives are strong electron donors, which allows them to be combined with other materials to form donor-acceptor systems for applications in light harvesting and energy conversion. wikipedia.org The ability to chemically modify the pyrene structure at various positions allows for the fine-tuning of its molecular architecture and packing, which is a critical factor for controlling charge carrier mobilities in semiconductor applications. uky.eduresearchgate.net

Table 1: General Properties of Pyrene

| Property | Value |

|---|---|

| Chemical Formula | C₁₆H₁₀ atamankimya.com |

| Molar Mass | 202.256 g·mol⁻¹ wikipedia.org |

| Appearance | Colorless to pale yellow solid atamankimya.comwikipedia.org |

| Melting Point | 150.62 °C (303.12 °F; 423.77 K) wikipedia.org |

| Boiling Point | 394 °C (741 °F; 667 K) wikipedia.org |

Overview of 2,7-Di-tert-butylpyrene as a Key Building Block

Among the numerous derivatives of pyrene, this compound stands out as a particularly valuable starting material and building block in the synthesis of advanced organic materials. acs.org The introduction of bulky tert-butyl groups at the 2 and 7 positions of the pyrene core significantly alters its physical and chemical properties. These groups enhance the solubility of the molecule in common organic solvents and, crucially, suppress the intermolecular π-π stacking that can lead to excimer formation and fluorescence quenching. worktribe.com

This strategic substitution makes this compound an ideal precursor for creating a wide array of functional materials. acs.org It is frequently used to synthesize key building blocks for optoelectronic applications, such as This compound-4,5-dione (B3330452) and this compound-4,5,9,10-tetraone, through selective oxidation processes. arizona.eduresearchgate.net These diones and tetraones are, in turn, precursors for pyrene-fused pyrazaacenes (PPAs), a class of compounds with significant potential in organic electronics. arizona.eduresearchgate.net Furthermore, this compound serves as the foundation for synthesizing complex structures like pyrenophanes and other regioselectively functionalized derivatives. nih.govacs.org

Historical Context and Evolution of Research on Pyrene Functionalization

The scientific journey of pyrene began with its isolation from coal tar in 1837. uky.edu For a long time, research on pyrene was predominantly in the domain of photochemistry, where its unique fluorescent properties were extensively studied. uky.edu A key characteristic of pyrene is the sensitivity of its fluorescence emission spectrum to the polarity of the solvent, which led to its use as a probe for determining solvent environments. wikipedia.org

The transition of pyrene from a photochemical curiosity to a cornerstone of materials science was driven by the growing field of organic electronics. researchgate.net Researchers recognized that the robust and electronically active pyrene core could be adapted for use in electronic devices. uky.eduresearchgate.net This sparked a surge of interest in the chemical functionalization of pyrene. researchgate.netsemanticscholar.org The focus of research evolved towards developing methodologies for the precise chemical modification of the pyrene ring. uky.edu By attaching various electron-rich or electron-poor units at different positions, scientists could systematically tune the optical and electronic properties of the resulting molecules and control their molecular packing in the solid state, which is essential for device performance. uky.edu This evolution has established a rich "pyrene chemistry" dedicated to creating sophisticated molecular architectures for OLEDs, OFETs, and solar cells. uky.edu

Regioselectivity Challenges in Pyrene Functionalization and the Role of this compound

The direct functionalization of the unsubstituted pyrene core presents significant regioselectivity challenges. The pyrene molecule has several reactive sites, with electrophilic aromatic substitution preferentially occurring at the 1, 3, 6, and 8 positions due to their higher electron density. semanticscholar.orgbeilstein-journals.org This often leads to the formation of mixtures of isomers that are difficult to separate, complicating the synthesis of pure, well-defined materials.

The synthesis of this compound provides a powerful solution to this problem. The introduction of sterically hindered tert-butyl groups at the 2 and 7 positions effectively blocks these sites and electronically deactivates the adjacent positions, thereby directing subsequent functionalization to other, specific locations on the pyrene core. worktribe.comsemanticscholar.orgbeilstein-journals.org This compound displays a different reactivity towards electrophiles compared to unsubstituted pyrene. beilstein-journals.org

The directing effect of the tert-butyl groups is highly dependent on the specific reaction conditions and reagents used:

Friedel-Crafts acylation and Vilsmeier formylation are directed to the 4-position of the K-region. worktribe.combeilstein-journals.org For example, the TiCl₄-catalyzed formylation of this compound with dichloromethyl methyl ether selectively yields this compound-4-carbaldehyde. worktribe.com

Nitration and bromination preferentially occur at the 1-position. semanticscholar.orgbeilstein-journals.org

Thio)carbamoylation with aliphatic iso(thio)cyanates in the presence of trifluoromethanesulfonic acid results in exclusive substitution at the 1-position. semanticscholar.orgbeilstein-journals.org

This predictable regioselectivity makes this compound an indispensable tool for chemists, enabling the synthesis of complex and precisely substituted pyrene derivatives that would be otherwise inaccessible. worktribe.com

Table 2: Regioselective Functionalization of this compound

| Reaction Type | Reagents | Primary Position of Substitution | Reference |

|---|---|---|---|

| Formylation | Cl₂CHOCH₃ / TiCl₄ | 4 | worktribe.combeilstein-journals.org |

| Bromination | Br₂ / CCl₄ | 1 | researchgate.netbeilstein-journals.org |

| Nitration | - | 1 | semanticscholar.orgbeilstein-journals.org |

| Friedel-Crafts Acylation | - | 4 | beilstein-journals.org |

Structure

3D Structure

Propiedades

IUPAC Name |

2,7-ditert-butylpyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26/c1-23(2,3)19-11-15-7-9-17-13-20(24(4,5)6)14-18-10-8-16(12-19)21(15)22(17)18/h7-14H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKZSSCAGJZEXEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C3C(=C1)C=CC4=CC(=CC(=C43)C=C2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10947134 | |

| Record name | 2,7-Di-tert-butylpyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10947134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24300-91-2 | |

| Record name | Pyrene, 2,7-bis(1,1-dimethylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024300912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Di-tert-butylpyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10947134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 2,7 Di Tert Butylpyrene

Direct Synthesis and Derivatization Strategies

The introduction of functional groups at the 2- and 7-positions of the pyrene (B120774) core has historically been challenging due to the electronic nature of these sites, often referred to as the 'nodal plane positions'. mdpi.comthieme-connect.com However, several effective strategies have been developed to overcome this hurdle, enabling the synthesis of 2,7-disubstituted pyrenes, including the title compound.

Synthesis of 2,7-Di-tert-butylpyrene from Pyrene

The most direct method for synthesizing this compound is through the Friedel-Crafts alkylation of pyrene. This reaction is atypical because electrophilic substitution on pyrene usually occurs at the more electron-rich 1, 3, 6, and 8-positions. nih.govacs.org However, the use of a bulky electrophile like the tert-butyl group, in conjunction with a Lewis acid catalyst such as aluminum chloride or bromide, favors substitution at the less sterically hindered 2- and 7-positions. nih.govacs.org While effective, this direct alkylation can sometimes lead to a mixture of mono- and di-substituted products, necessitating careful control of reaction conditions and purification steps. psu.edu An attempted mono-tert-butylation often results in a mixture of 2-tert-butylpyrene (B8442629) and this compound, which can be difficult to separate. psu.edu

Selective C-H Borylation for 2- and 2,7-Substitution

A significant advancement in the functionalization of pyrene at the 2- and 7-positions came with the development of iridium-catalyzed C-H borylation. mdpi.comrsc.org This methodology provides a highly regioselective route to introduce boryl groups, which can then be converted into a wide array of other functionalities.

The iridium-catalyzed direct C-H borylation of pyrene using bis(pinacolato)diboron (B136004) (B₂pin₂) has proven to be a powerful tool. mdpi.comrsc.org A catalyst system, typically generated in situ from [{Ir(μ-OMe)cod}₂] (cod = 1,5-cyclooctadiene) and 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) (dtbpy), selectively activates the C-H bonds at the 2- and 7-positions. nih.govresearchgate.netdur.ac.uk By controlling the stoichiometry of the borylating agent, one can selectively synthesize either 2-(Bpin)pyrene or 2,7-bis(Bpin)pyrene. mdpi.com For instance, using an excess of B₂pin₂ (2.2 equivalents) leads to the exclusive formation of the C(2), C(7)-bis-borylated product in high yield (97%). mdpi.com The selectivity is attributed to the steric bulk of the iridium catalyst complex. mpg.de

This borylation can also be applied to already substituted pyrenes. For example, the borylation of 2-tert-butylpyrene selectively yields 2-tert-butyl-7-(Bpin)pyrene. nih.govresearchgate.net Similarly, iridium-catalyzed C-H borylation of 2-bromopyrene (B1587533) affords 2-Bpin-7-bromopyrene, a valuable intermediate for orthogonal cross-coupling reactions. acs.org

The synthetic utility of 2,7-bis(Bpin)pyrene and its mono-borylated counterpart lies in their versatility as coupling partners in various palladium-catalyzed cross-coupling reactions. thieme-connect.com These borylated pyrenes can be converted into a range of derivatives. For example, 2,7-bis(Bpin)pyrene can be transformed into 2,7-dibromopyrene (B9692) or 2,7-bis(triflate)pyrene, which are excellent electrophilic partners. nih.govresearchgate.net

These electrophilic and the nucleophilic borylated derivatives readily participate in:

Suzuki-Miyaura cross-coupling: to form C-C bonds with aryl or vinyl boronic acids/esters. For instance, 2,7-diphenylpyrene can be synthesized from 2,7-bis(Bpin)pyrene and bromobenzene. beilstein-journals.org This reaction has been used to create a variety of 2,7-bis(aryl)pyrenes. nih.govresearchgate.netresearchgate.net

Sonogashira cross-coupling: to introduce alkynyl groups. This has been employed to synthesize 2,7-bis(phenylethynyl)pyrene and other alkynyl-substituted pyrenes. nih.govresearchgate.netresearchgate.net

Buchwald-Hartwig cross-coupling: for the formation of C-N bonds, allowing the introduction of amine functionalities at the 2- and 7-positions. nih.govresearchgate.netresearchgate.net

These cross-coupling strategies have enabled the synthesis of a diverse library of 2,7-disubstituted pyrenes with various donor, acceptor, and conjugated substituents, which are of significant interest for their photophysical properties. nih.gov

Adamantylation and tert-Butylation via Triflic Acid Promotion

Triflic acid (TfOH) has been demonstrated as an effective promoter for the Friedel-Crafts adamantylation and tert-butylation of pyrene, selectively targeting the 2- and 7-positions. nih.govacs.orgacs.orgnauka.gov.pl This method offers a convenient alternative to traditional Lewis acid catalysts. nih.gov The reaction of pyrene with 1-adamantanol (B105290) or 1-bromoadamantane (B121549) in the presence of excess TfOH yields 2-adamantylpyrene or 2,7-diadamantylpyrene, depending on the reaction time and stoichiometry. nih.gov Similarly, using tert-butyl halides or tert-butanol (B103910) with triflic acid promotion provides 2-tert-butylpyrene and this compound in high yields (86–96%). nih.gov The regioselectivity is attributed to the steric bulk of the adamantyl and tert-butyl groups, which favors attack at the less hindered 2- and 7-positions. nih.gov

| Reagent | Promoter | Product(s) | Yield (%) | Reference |

| 1-Adamantanol | TfOH | 2-Adamantylpyrene | - | nih.gov |

| 1-Bromoadamantane | TfOH | 2-Adamantylpyrene | - | nih.gov |

| 1-Adamantanol | TfOH | 2,7-Diadamantylpyrene | High | nih.gov |

| tert-Butyl Halide | TfOH | 2-tert-Butylpyrene, this compound | 86-96 | nih.gov |

| tert-Butanol | TfOH | 2-tert-Butylpyrene, this compound | 86-96 | nih.gov |

Positional Protective Group Strategies for Functionalization

The tert-butyl groups in this compound can act as positional protective groups, directing further electrophilic substitution to other specific sites on the pyrene core, particularly the K-region (4, 5, 9, and 10-positions). worktribe.com This strategy allows for the synthesis of precisely functionalized pyrene derivatives that would be difficult to obtain through direct substitution of the parent pyrene.

For example, the TiCl₄-catalyzed formylation of this compound with dichloromethyl methyl ether selectively introduces a formyl group at the 4-position to yield this compound-4-carbaldehyde in 84% yield. worktribe.com By using a stronger Lewis acid like AlCl₃, diformylation can be achieved to give this compound-4,9-biscarbaldehyde. worktribe.com These formylated derivatives can be further elaborated. For instance, reduction of the formyl group to a methyl group, followed by another round of formylation, provides a stepwise route to introduce multiple methyl groups at the K-region. worktribe.com

Similarly, the tert-butyl groups direct bromination to the K-region. worktribe.com This strategic use of this compound as a starting material opens up pathways to a wide range of complex, multi-substituted pyrene structures with tailored electronic and photophysical properties. worktribe.comnih.gov A metal-free, green oxidation of this compound using hypervalent iodine reagents can selectively produce either the 4,5-dione or the 4,5,9,10-tetraone, which are key building blocks for larger organic semiconductors. rsc.org

Oxidation Reactions and Quinone Formation

The oxidation of this compound is a critical pathway for synthesizing key building blocks used in organic optoelectronics. rsc.org The bulky tert-butyl groups play a crucial role in directing oxidation to the electron-rich K-region (the 4,5,9,10-positions). rsc.orgrsc.org

Metal-Free Oxidation to 4,5-Dione and 4,5,9,10-Tetraone using Hypervalent Iodine Oxyacids

A significant advancement in the synthesis of pyrene-based quinones involves a single-step, metal-free oxidation of this compound using hypervalent iodine oxyacids. rsc.orgrsc.org This method offers marked improvements in yield, selectivity, and environmental compatibility compared to previous transition metal-catalyzed oxidations. rsc.orgarizona.edu The reaction can be selectively tuned to produce either the 4,5-dione or the 4,5,9,10-tetraone by controlling the reaction conditions, such as the choice of oxidant, its molar ratio, and the acidity of the medium. rsc.orgrsc.org

For the selective synthesis of This compound-4,5-dione (B3330452), reagents such as periodic acid (H₅IO₆) in ethanol (B145695) or iodic acid (HIO₃) in isopropanol (B130326) have proven effective. rsc.org These conditions yield the dione (B5365651) without significant over-oxidation to the tetraone. rsc.org For instance, reacting this compound with H₅IO₆ in refluxing ethanol leads to the formation of the 4,5-dione. rsc.orgresearchgate.net

Conversely, the synthesis of this compound-4,5,9,10-tetraone is achieved under more forceful conditions. rsc.org Treatment of the starting pyrene with HIO₃ in acetic acid, often with a catalytic amount of sulfuric acid, at a moderate temperature of 50°C, yields the tetraone in good yield. rsc.orgrsc.org The tetraone can also be synthesized by the further oxidation of the isolated 4,5-dione under the same conditions. rsc.org

Table 1: Selective Oxidation of this compound using Hypervalent Iodine Reagents

| Starting Material | Reagent(s) | Solvent(s) | Product | Yield | Reference |

|---|---|---|---|---|---|

| This compound | H₅IO₆ | Ethanol | This compound-4,5-dione | ~75% | rsc.org |

| This compound | HIO₃ / H₂SO₄ (cat.) | Acetic Acid | This compound-4,5,9,10-tetraone | 56% | rsc.org |

| This compound-4,5-dione | HIO₃ / H₂SO₄ (cat.) | Acetic Acid | This compound-4,5,9,10-tetraone | 74% | rsc.orgrsc.org |

Regioselective Oxidation at the K-Region (4,5,9,10-positions)

The regioselectivity of the oxidation at the K-region (4,5,9,10-positions) of this compound is a direct consequence of both steric and electronic effects. rsc.orgrsc.org In unsubstituted pyrene, electrophilic attack typically occurs at the more nucleophilic 1,3,6,8-positions. rsc.orgnsf.gov However, the presence of bulky tert-butyl groups at the 2 and 7 positions sterically hinders access to these sites. rsc.orgrsc.orgnsf.gov

This steric blockade forces the reaction to occur at the less aromatic, more alkene-like 4,5,9,10-positions, which are more susceptible to oxidation. rsc.orgrsc.org Hypervalent iodine reagents like H₅IO₆ exhibit "O-selectivity" at these K-region positions, leading to oxidation, whereas they show "I-selectivity" (iodination) at the more nucleophilic 1,3,6,8-positions if they are accessible. rsc.orgrsc.org The steric hindrance provided by the tert-butyl groups is therefore essential for directing the hypervalent iodine reagent to act as an oxidant at the desired K-region. rsc.orgnsf.gov

Synthesis of Pyrene-Fused Pyrazaacenes (PPAs) via Oxidation-Condensation Pathways

The pyrene quinones synthesized via the aforementioned oxidation methods are valuable intermediates for extending the π-conjugated system. rsc.orgrsc.org Specifically, this compound-4,5-dione and the corresponding 4,5,9,10-tetraone serve as key building blocks for the synthesis of imine-rich N-heteroacenes known as pyrene-fused pyrazaacenes (PPAs). rsc.orgarizona.edu

The synthesis is achieved through a condensation reaction between the pyrene quinone and an ortho-diamine. acs.org For example, this compound-4,5-dione, obtained from the H₅IO₆/ethanol oxidation of this compound, can be reacted directly with various ortho-diamines (such as diaminomaleonitrile (B72808) or 1,2-benzenediamine) to produce symmetric PPAs in high yields over two steps. researchgate.netacs.org

Formylation and Subsequent Transformations

Formylation of this compound provides another route to functionalized derivatives, where the regioselectivity can be controlled by the choice of Lewis acid catalyst. worktribe.com

TiCl₄-Catalyzed Formylation to this compound-4-carbaldehyde

The use of tert-butyl groups as positional protective groups allows for the selective introduction of a formyl (–CHO) group at the 4-position. worktribe.com The titanium tetrachloride (TiCl₄)-catalyzed formylation of this compound with dichloromethyl methyl ether as the formylating agent affords this compound-4-carbaldehyde in high yield. worktribe.com This reaction is typically carried out in a solvent like dichloromethane (B109758) (CH₂Cl₂). worktribe.com The resulting aldehyde is a versatile starting material for the synthesis of more complex structures, such as pyrene-based helicenes. worktribe.comresearchgate.networktribe.com

Table 2: Lewis Acid-Catalyzed Formylation of this compound

| Lewis Acid | Formylating Agent | Solvent | Product(s) | Yield/Ratio | Reference |

|---|---|---|---|---|---|

| TiCl₄ | Dichloromethyl methyl ether | CH₂Cl₂ | This compound-4-carbaldehyde | 84% | worktribe.com |

| AlCl₃ | Dichloromethyl methyl ether | CH₂Cl₂ | This compound-4,9-biscarbaldehyde & this compound-4,10-biscarbaldehyde | 75:25 Ratio | worktribe.comresearchgate.net |

Formation of Isomeric Biscarbaldehydes (4,9- and 4,10-positions)

In contrast to the selective mono-formylation seen with TiCl₄, using aluminum chloride (AlCl₃) as the Lewis acid catalyst under the same conditions leads to diformylation. worktribe.com This reaction produces a mixture of two isomers: this compound-4,9-biscarbaldehyde and this compound-4,10-biscarbaldehyde. worktribe.com The reported ratio of these isomeric biscarbaldehydes is approximately 75:25. worktribe.comresearchgate.net These diformylated products can be further transformed, for example, through Wittig reactions to synthesize bis(arylethynyl)pyrenes. researchgate.net

Stepwise Synthetic Routes to Methylated Pyrenes from Formylated Derivatives

The synthesis of specifically methylated pyrenes can be achieved through a repetitive sequence of reduction and formylation reactions. Starting with a formylated this compound derivative, the formyl group is first reduced to a methyl group. For instance, the reduction of 2,7-di-tert-butyl-4-formylpyrene with lithium aluminum hydride (LiAlH4) in ether yields 2,7-di-tert-butyl-4-methylpyrene in high yield (87%). worktribe.com

Subsequent formylation of the methylated pyrene introduces a new formyl group at a different position. Treatment of 2,7-di-tert-butyl-4-methylpyrene with dichloromethyl methyl ether (Cl2CHOCH3) in the presence of a Lewis acid catalyst like titanium tetrachloride (TiCl4) results in a mixture of formylated products. worktribe.com This two-step cycle of reduction and formylation can be repeated to introduce multiple methyl groups in a controlled manner. For example, this methodology has been successfully employed to synthesize 2,7-di-tert-butyl-4,5,9-trimethylpyrene and ultimately 2,7-di-tert-butyl-4,5,9,10-tetramethylpyrene. worktribe.com This stepwise strategy provides a clear pathway to access specific methylated pyrene building blocks by targeting the K-region (positions 4, 5, 9, and 10) of the pyrene core. worktribe.com

Wittig Reaction and Dehydrobromination for Arylethynylpyrenes

The Wittig reaction is a powerful tool for converting aldehydes and ketones into alkenes. masterorganicchemistry.comwikipedia.orglibretexts.org This reaction, followed by dehydrobromination, provides a viable route to arylethynylpyrenes. The Wittig reaction involves the reaction of a carbonyl compound with a phosphonium (B103445) ylide (Wittig reagent). masterorganicchemistry.comwikipedia.orglibretexts.org The ylide is typically prepared by treating a phosphonium salt with a strong base. masterorganicchemistry.com The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate to yield the desired alkene and a phosphine (B1218219) oxide. wikipedia.orglibretexts.org

For the synthesis of arylethynylpyrenes, a pyrene carbaldehyde can be reacted with an appropriate benzylphosphonium ylide. The resulting stilbene-like intermediate can then undergo bromination followed by a double dehydrobromination to yield the target arylethynylpyrene. The dehydrohalogenation step typically requires two equivalents of a strong base to eliminate two molecules of hydrogen bromide, forming the alkyne. youtube.com

Bromination and Subsequent Cross-Coupling Reactions

The introduction of bromine atoms onto the this compound core opens up pathways for further functionalization through various cross-coupling reactions.

Synthesis of Polybrominated this compound Derivatives

Direct bromination of this compound can lead to polybrominated derivatives, although yields can be low. For example, the direct bromination of this compound has been reported to produce 2,7-di-tert-butyl-4,9-dibromopyrene, albeit with a very low yield of only 3%. qub.ac.uk An alternative and more efficient method involves the borylation of the K-region (positions 4 and 9) of this compound, followed by a copper-catalyzed bromination. For instance, 4,9-bis(Bpin)-2,7-di-(tert-butyl)pyrene can be treated with copper(II) bromide (CuBr2) in a mixture of THF, methanol, and water at elevated temperatures to afford 4,9-dibromo-2,7-di-(tert-butyl)pyrene. qub.ac.uk

Suzuki Cross-Coupling for Aryl-Substituted Pyrenes

The Suzuki cross-coupling reaction is a versatile method for forming carbon-carbon bonds, typically between an organoboron compound and an organohalide, catalyzed by a palladium complex. nih.govorganic-chemistry.org This reaction is instrumental in synthesizing aryl-substituted pyrenes from their brominated precursors.

Polybrominated this compound derivatives serve as excellent substrates for Suzuki cross-coupling reactions. By reacting these brominated pyrenes with various arylboronic acids in the presence of a suitable palladium catalyst and a base, a wide range of aryl-substituted pyrenes can be obtained. qub.ac.ukorganic-chemistry.org The choice of catalyst, such as Pd(PPh3)4 or a combination of Pd(OAc)2 and a phosphine ligand, and the reaction conditions can be tuned to optimize the yield and selectivity of the desired product. nih.govorganic-chemistry.org This method allows for the introduction of diverse aryl groups onto the pyrene core, enabling the fine-tuning of its electronic and photophysical properties.

Synthesis of Pyrene-Imidazole Based Isomers

The fusion of imidazole (B134444) rings to the pyrene framework leads to a class of compounds with interesting structural and electronic properties.

Preparation from this compound-4,5,9,10-tetraone

Pyrene-imidazole based isomers can be synthesized from this compound-4,5,9,10-tetraone through a one-pot condensation reaction. mdpi.com This multicomponent reaction, a modification of the Debus-Radziszewski imidazole synthesis, involves reacting the tetraone with an arylamine (such as aniline), a benzaldehyde (B42025), and ammonium (B1175870) acetate (B1210297) in acetic acid. mdpi.com The reaction is typically carried out under reflux conditions with a nitrogen atmosphere. mdpi.com

This procedure can lead to the formation of structural isomers, such as anti- and syn-isomers of di-tert-butyl-tetraphenyl-dihydropyreno[4,5-d:9,10-d']diimidazole. mdpi.com The separation of these isomers is typically achieved through column chromatography. mdpi.com This synthetic route offers a simple and efficient method for constructing complex pyrene-imidazole architectures. mdpi.com

Formation and Separation of Syn- and Anti-Isomers

The steric hindrance imposed by the bulky tert-butyl groups at the 2- and 7-positions of the pyrene core significantly influences the stereochemical outcome of reactions at the 4, 5, 9, and 10-positions. This often leads to the formation of diastereomeric products, specifically syn- and anti-isomers. The formation and subsequent separation of these isomers are critical steps in the synthesis of various functional derivatives of this compound.

The synthesis of pyrene-imidazole based isomers, for instance, showcases a one-pot reaction that simultaneously yields both anti- and syn-isomers of a di-tert-butylpyrenediimidazole derivative (tbu-PyDPI). mdpi.com Starting from this compound-4,5,9,10-tetraone, a condensation reaction with aniline (B41778) and benzaldehyde in the presence of ammonium acetate and acetic acid produces both isomers in moderate yields. mdpi.com The inherent difference in the molecular polarity and shape of the centrosymmetric anti-isomer and the axisymmetric syn-isomer allows for their effective separation by column chromatography. mdpi.com The significant variation in their retention factors (Rf) facilitates their isolation in an approximate 1:1 ratio. mdpi.com The distinct chemical environments of the protons in each isomer are clearly distinguishable in their 1H NMR spectra, and their precise configurations have been unequivocally confirmed by single-crystal X-ray diffraction. mdpi.com

| Isomer | Yield | Separation Method |

| anti-tbu-PyDPI | 35.0% | Column Chromatography |

| syn-tbu-PyDPI | 32.5% | Column Chromatography |

In another synthetic approach, the reaction of 4,5,9,10-tetrabromo-2,7-di-tert-butylpyrene with n-butyllithium generates reactive aryne intermediates. acs.org These intermediates can be trapped by furan (B31954) to produce a bis(epoxide) derivative, which is formed as a mixture of syn- and anti-isomers. acs.org In this particular study, the mixture of isomers was utilized in the subsequent reaction step without being separated. acs.org

Diels-Alder reactions involving derivatives of this compound also commonly result in the formation of syn- and anti-adducts. For example, the in-situ generation of a benzyne (B1209423) and its subsequent reaction with a pyrenodifuran derivative affords a mixture of syn- and anti-isomers. researchgate.net A rudimentary separation of these isomers can be achieved by leveraging their differential solubilities; the syn-isomer is dissolved in methanol, allowing for the collection of the less soluble anti-isomer as a solid precipitate via filtration. researchgate.net

Photophysical Phenomena and Spectroscopy of 2,7 Di Tert Butylpyrene and Its Derivatives

Fluorescence and Luminescence Properties

The fluorescence and luminescence of 2,7-di-tert-butylpyrene are governed by its molecular structure, concentration, and local environment. The tert-butyl groups play a critical role in mediating excited-state interactions and the response of the molecule to its surroundings.

Like its parent compound pyrene (B120774), this compound (di-t-BuPy) exhibits fluorescence from both an isolated excited molecule (monomer emission) and an excited-state dimer (excimer emission). An excimer is a short-lived dimeric species formed between an excited molecule and a ground-state molecule, which results in a distinct, red-shifted, and broad emission band compared to the structured monomer fluorescence.

Recent studies on the electrogenerated chemiluminescence (ECL) of pyrene and di-t-BuPy have provided detailed insights into their emission properties. nih.gov At high concentrations (e.g., 1 mM), the ECL spectra for both compounds were found to be time-dependent, showing an enhancement of excimer emission over time. nih.gov However, at lower concentrations (20–30 μM), where emission is determined by isolated pairs of radical ions, a notable difference emerges. In these conditions, it was found that 58% of the excited states for pyrene were excimers, whereas this value was reduced to 48% for di-t-BuPy. nih.gov

The reduction in excimer formation for this compound compared to unsubstituted pyrene is a direct consequence of its molecular size and structure. nih.gov The bulky tert-butyl groups at the 2 and 7 positions introduce significant steric hindrance. This steric bulk increases the physical separation between molecules, making it more difficult for an excited molecule and a ground-state molecule to achieve the close proximity (typically ≤10 Å) required for efficient excimer formation. nih.gov

Diffusion equation analysis within the context of ECL studies indicates that the lower excimer formation in di-t-BuPy is due to a farther initial separation distance between the excited state (R*) and ground state (R) molecules generated through ion annihilation. nih.gov This increased separation is effectively a longer electron transfer distance between the initial radical ions. According to the Marcus model for electron transfer, this farther distance is primarily caused by the larger molecular size of di-t-BuPy, which leads to a smaller reorganization energy of the solvent (acetonitrile). nih.gov

| Compound | Percentage of Excimer States | Primary Reason for Difference |

|---|---|---|

| Pyrene (Py) | 58% | Smaller molecular size allows for closer proximity of molecules. |

| This compound (di-t-BuPy) | 48% | Larger molecular size and steric hindrance lead to a farther initial separation distance between excited and ground state molecules. |

While many conventional fluorophores suffer from aggregation-caused quenching (ACQ), where fluorescence intensity decreases in the aggregated or solid state, some molecules exhibit the opposite phenomenon, known as aggregation-induced emission (AIE). In AIE, the molecule is non-emissive or weakly emissive when dissolved but becomes highly fluorescent upon aggregation. This effect is often attributed to the restriction of intramolecular motions in the aggregated state, which blocks non-radiative decay pathways.

The strategy of introducing bulky substituents at the 2,7-positions of the pyrene core has been explored to induce AIE characteristics. gdut.edu.cn For instance, pyrene derivatives with bulky aromatic substituents at these positions have been reported as AIE-active blue emitters. gdut.edu.cngdut.edu.cn Similarly, tetraphenylethylene (B103901) (TPE)-substituted pyrenes, including those with asymmetric TPE units at the 2,7-positions, have been synthesized and shown to possess AIE properties, leading to dual fluorescence in solvent/water mixtures. rsc.org These findings suggest that while this compound itself is not classically defined as an AIE luminogen, the functionalization of its core at these specific positions is a viable strategy for designing AIE-active materials. gdut.edu.cngdut.edu.cnrsc.org

Mechanoluminescence (ML) is the emission of light in response to a mechanical stimulus such as grinding, shearing, or pressing. Closely related is mechanochromism (MC), which is a change in the color of the emitted light under mechanical force. These properties are of interest for applications in sensing, lighting, and displays.

Research has shown that specific derivatives of this compound exhibit these mechano-responsive properties. gdut.edu.cn The different behaviors are linked to the specific substituent and its influence on the crystal packing. For example, 4-bpin-2,7-di-tert-butylpyrene has been reported to display both monomer-excimer mechanoluminescence and excimer mechanochromism. gdut.edu.cn In contrast, 4-bromo-2,7-di-tert-butylpyrene (B14280917) is mechanoluminescence-active but does not show the same chromic shift. gdut.edu.cn This difference highlights how subtle changes to the molecular structure, beyond the tert-butyl groups, can profoundly affect the solid-state packing and, consequently, the material's response to mechanical stress. gdut.edu.cn

Solvatochromism is the phenomenon where the color of a substance, and thus its absorption or emission spectrum, changes with the polarity of the solvent. This effect arises from differential solvation of the ground and excited states of the molecule. While data on this compound itself is limited, studies on other 2,7-substituted pyrene derivatives demonstrate significant solvatochromic behavior.

For example, 2,7-substituted 4-pyridyl-pyrene compounds show significant bathochromic (red) shifts in their emission maxima upon methylation or protonation, while the absorption maxima remain largely unchanged, resulting in very large apparent Stokes shifts. This behavior indicates a more polar excited state that is stabilized by polar solvents. The introduction of substituents at the 2 and 7 positions creates a unique electronic structure that can be finely tuned through further functionalization, leading to derivatives with pronounced responses to their solvent environment.

Time-Resolved Spectroscopy

Time-resolved spectroscopy encompasses a range of techniques used to study dynamic processes in molecules on very short timescales, from femtoseconds to nanoseconds. wikipedia.org These methods, such as transient absorption spectroscopy and time-resolved fluorescence, typically use a "pump-probe" approach. An initial laser pulse (the pump) excites the sample, and a second, delayed pulse (the probe) monitors the changes in absorption or emission as the excited state evolves. wikipedia.org This allows for the direct observation of processes like internal conversion, intersystem crossing, vibrational relaxation, and excimer formation. wikipedia.orgmdpi.com

While specific time-resolved spectroscopic studies focused exclusively on the excited-state dynamics of this compound are not detailed in the available literature, the techniques are highly relevant for understanding its photophysical properties. For example, such studies could precisely measure the kinetics of excimer formation and decay, providing data to complement the ECL findings.

Studies on analogous molecules, such as 3,6-di-tert-butylcarbazole, demonstrate the power of these techniques. mdpi.com In that system, femtosecond and nanosecond transient absorption spectroscopy revealed the complete relaxation pathway, including an ultrafast internal conversion from a higher excited state (Sx) to the first excited singlet state (S1), vibrational cooling of the S1 state (8–20 ps), and subsequent intersystem crossing to the triplet state (T1). mdpi.com A similar investigation of this compound would provide fundamental insights into its excited-state lifetimes, the efficiency of competing radiative and non-radiative decay pathways, and the precise mechanism by which the tert-butyl groups influence these dynamics.

Time-Dependent Electrogenerated Chemiluminescence (ECL) Spectra

Electrogenerated chemiluminescence (ECL) is a process where light is produced from the annihilation of electrochemically generated radical anions and cations. The ECL spectra of this compound in acetonitrile (B52724) have been shown to be time-dependent, particularly at concentrations around 1 mM. researchgate.net This time dependence arises from the increasing emission from oligomers formed during the electrochemical process and an enhanced formation of excimers (excited-state dimers) as the concentration of radical ions near the electrode increases. researchgate.net

At lower concentrations (20-30 μM), the ECL spectrum is dominated by emission from isolated pairs of an excited-state molecule (R*) and a ground-state molecule (R), which are formed directly from the annihilation of the radical ions. researchgate.net The spectrum in these conditions is a composite of monomer and excimer fluorescence. For this compound, it was found that approximately 48% of the excited states formed through this pathway are excimer states. researchgate.net This is notably lower than for unsubstituted pyrene, where 58% of the excited states are excimers under similar conditions. researchgate.net This difference highlights the significant impact of the tert-butyl groups on the excimer formation process in an electrochemical environment. researchgate.net

Theoretical and Computational Photophysics

Theoretical and computational methods are indispensable for interpreting the complex photophysical phenomena observed in this compound. Quantum chemical calculations provide deep insights into the electronic structure, transition energies, and dynamic processes that govern its light-absorbing and emitting properties.

Density Functional Theory (DFT) Calculations for HOMO-LUMO Energy Levels and Molecular Orbitals

Density Functional Theory (DFT) is a powerful computational method used to determine the electronic structure of molecules. A key aspect of this analysis is the characterization of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals (the HOMO-LUMO gap) is crucial as it relates to the molecule's electronic excitation energy and chemical reactivity.

For pyrene and its derivatives, the nature of these orbitals dictates the photophysical response to substitution. A critical feature of the pyrene core is the presence of a nodal plane in both the HOMO and LUMO that passes through the 2 and 7 positions. nih.gov Consequently, substituents at these positions have a minimal effect on the energies of the HOMO and LUMO. This explains why the S2 ← S0 electronic transition in 2,7-substituted pyrenes remains "pyrene-like," while the S1 ← S0 transition is more influenced by the substituent. nih.gov In contrast, substitution at the 1-position, which does not lie on this nodal plane, strongly affects both transitions. nih.gov The bulky tert-butyl groups in this compound primarily provide steric hindrance without significantly perturbing the core frontier orbitals of the pyrene system. nih.govresearchgate.net

| Orbital | Description | Significance for this compound |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Contains a nodal plane at the 2 and 7 positions, minimizing electronic effects from tert-butyl groups. nih.gov |

| LUMO | Lowest Unoccupied Molecular Orbital | Also contains a nodal plane at the 2 and 7 positions, similar to the HOMO. nih.gov |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Correlates with the lowest energy electronic transition; remains largely "pyrene-like". nih.gov |

Time-Dependent DFT (TD-DFT) for Absorption and Emission Spectra

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the excited-state properties of molecules, including their theoretical absorption and emission spectra. nih.gov By calculating the vertical excitation energies from the ground state, TD-DFT can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

For 2- and 2,7-functionalized pyrene derivatives, TD-DFT calculations have been performed using functionals such as B3LYP and CAM-B3LYP. nih.gov These calculations successfully reproduce the experimental trends in absorption and emission wavelengths. nih.gov The calculations confirm that substitution at the 2 and 7 positions has little influence on the higher-energy S2 ← S0 transition but a stronger effect on the lower-energy S1 ← S0 transition, consistent with experimental observations. nih.gov

Modeling of Excimer Formation Mechanisms

An excimer is an excited-state dimer that is formed when an excited molecule interacts with a ground-state molecule of the same species. Pyrene is the archetypal molecule for excimer formation, characterized by a broad, structureless, and red-shifted emission band relative to the structured monomer fluorescence. The tert-butyl groups in this compound play a crucial role in modulating this process.

In the context of ECL, the lower percentage of excimer formation for this compound (48%) compared to pyrene (58%) is attributed to steric hindrance and a longer electron transfer distance. researchgate.net The bulky tert-butyl groups increase the effective molecular size, which, according to the Marcus model for electron transfer, leads to a smaller reorganization energy of the solvent (acetonitrile). researchgate.net This results in a farther initial separation distance between the excited molecule and the ground-state molecule formed after the initial electron transfer event, thus reducing the probability of them interacting to form an excimer. researchgate.net

Quantum Chemical Calculations for Excited States and Electron Transfer Distances

Quantum chemical calculations are essential for understanding the dynamics of excited states and the kinetics of electron transfer. In the ECL of this compound, the formation of the light-emitting excited state occurs through electron transfer between the radical anion and radical cation.

Diffusion equation analysis and the Marcus model for electron transfer kinetics have been used to model this process. researchgate.net These calculations indicate that the lower excimer formation in this compound is a direct consequence of a longer electron transfer distance between the radical ions. researchgate.net This increased distance is primarily caused by the larger molecular size imparted by the tert-butyl groups. researchgate.net A larger molecule in a polar solvent like acetonitrile has a smaller solvent reorganization energy, which favors a longer-range electron transfer. This results in the newly formed excited state and ground state molecules being, on average, farther apart, which diminishes the efficiency of the subsequent diffusion-controlled encounter required for excimer formation. researchgate.netbohrium.com

Solid-State Photophysical Properties

The arrangement of molecules in the solid state dictates the bulk material's electronic and optical properties. For π-conjugated systems like this compound and its derivatives, intermolecular interactions in the crystalline phase can lead to photophysical behaviors that are markedly different from those observed in dilute solutions. Phenomena such as aggregation-induced emission (AIE) or quenching are governed by how molecules pack together, influencing fluorescence efficiency and emission wavelengths. mdpi.com The steric hindrance provided by the tert-butyl groups at the 2 and 7 positions plays a crucial role in mediating these intermolecular forces.

Influence of Molecular Packing on Optical Properties

The spatial organization of molecules in a crystal lattice, or molecular packing, is a critical determinant of the solid-state optical properties of π-conjugated materials. niist.res.in The packing arrangement influences the extent of electronic communication between adjacent molecules, which can alter absorption and emission characteristics, fluorescence quantum yields, and charge carrier mobility. niist.res.in In pyrene-based systems, strong π–π* interactions in the aggregated state often lead to the formation of non-emissive or weakly emissive excimers, resulting in fluorescence quenching. mdpi.com

However, the introduction of bulky substituents like tert-butyl groups, as in this compound, can strategically control these interactions. The steric hindrance from these groups can prevent the close cofacial π-stacking that typically causes quenching. niist.res.in This allows the molecules to retain their individual emissive properties in the solid state, often leading to high fluorescence quantum yields. For instance, the solid-state photophysical properties of some sterically hindered derivatives can be very similar to their solution-state properties, which is attributed to a lack of long-range order and prevention of strong electronic interactions between neighboring molecules. niist.res.in

Different packing motifs, such as herringbone and π-stacked arrangements, have distinct effects on photophysical outcomes. While π-stacked columns are often desired for efficient charge transport, herringbone packing is also common for long conjugated molecules as it minimizes repulsive electronic interactions. niist.res.in The specific packing adopted by a this compound derivative can thus be fine-tuned to optimize its emissive properties. For example, studies on analogous distyrylbenzene (B1252955) derivatives have shown that different polymorphs with distinct packing arrangements (e.g., cross-stacking vs. "brick wall") can exhibit significantly different quantum yields, demonstrating the profound impact of molecular packing. niist.res.in

The table below illustrates how solid-state environments can influence the photophysical properties of pyrene derivatives, highlighting the change in quantum yield from solution to the solid state.

| Compound System | State | Quantum Yield (Φ) | Radiative Decay Rate (k_r) (s⁻¹) | Non-radiative Decay Rate (k_nr) (s⁻¹) |

| Pyrene-based cyclohexanone | THF Solution | 0.004 | 0.13 x 10⁷ | 32.1 x 10⁷ |

| Pyrene-based cyclohexanone | Solid State | 0.048 | 0.72 x 10⁷ | 14 x 10⁷ |

| This table is generated based on data for a pyrene derivative system to illustrate the influence of the solid state on photophysical properties. gdut.edu.cn |

Crystal Engineering and π-π Interactions

Crystal engineering provides a powerful strategy for controlling molecular packing and, consequently, the solid-state properties of functional materials. acs.org It involves the rational design of molecular structures to guide their self-assembly into desired crystalline architectures through specific and predictable intermolecular interactions. For aromatic compounds like this compound, π-π interactions are a dominant force in this assembly process. researchgate.net

The geometry of π-π interactions can be broadly categorized into face-to-face, parallel-displaced, and T-shaped (edge-to-face) conformations. researchgate.netnih.gov Quantum chemical calculations often indicate that parallel-displaced and T-shaped arrangements are more energetically favorable than a perfect cofacial stack due to reduced electrostatic repulsion. researchgate.netnih.gov The nature and strength of these interactions are influenced by the molecule's quadrupole moment. nih.gov

The photophysical properties of various 2,7-disubstituted pyrene derivatives have been studied, revealing high fluorescence quantum yields and long lifetimes, which are influenced by the electronic nature of the substituents and the resulting crystal packing.

| 2,7-R₂-pyrene Derivative (R=) | Fluorescence Quantum Yield (Φ) | Fluorescence Lifetime (τ) (ns) |

| Bpin | 0.88 | 16.2 |

| OH | 0.19 | - |

| C≡C(TMS) | 0.93 | 78.4 |

| C≡CPh | 0.89 | 57.0 |

| C≡C-C₆H₄-4-NMe₂ | 0.65 | 50.8 |

| This table is generated based on data for various 2,7-disubstituted pyrene derivatives. acs.org |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2,7-di-tert-butylpyrene, and how are purity and regioselectivity ensured?

- Methodological Answer : The compound is synthesized via Friedel-Crafts acylation using trifluoromethanesulfonic acid (TfOH) as a catalyst. For example, this compound (2 mmol) reacts with acetic acid (2.2 mmol) and trifluoroacetic anhydride (2 mmol) in CH2Cl2 at 0°C, followed by extraction and purification via flash chromatography (ethyl acetate as eluent). Purity (>98%) is confirmed by <sup>1</sup>H/<sup>13</sup>C NMR and melting point analysis . Regioselectivity at the 1-position is controlled by steric hindrance from tert-butyl groups and reaction conditions (e.g., TfOH stoichiometry and temperature) .

Q. How are structural and electronic properties of this compound characterized experimentally?

- Methodological Answer : Key techniques include:

- NMR spectroscopy : <sup>1</sup>H NMR (600 MHz) and <sup>13</sup>C NMR (150 MHz) in CDCl3 resolve aromatic protons and tert-butyl group signals. For example, δ 8.26 (s, 1H) confirms substitution at the 1-position .

- X-ray crystallography : Determines molecular conformation (e.g., cis-configuration in 1,8-dithiocarbamoyl derivatives) .

- IR spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1700 cm<sup>-1</sup>) .

Q. What factors influence the regioselectivity of Friedel-Crafts reactions involving this compound?

- Methodological Answer : Steric effects dominate: tert-butyl groups hinder substitution at the 4-position, favoring 1-position reactivity. For instance, TfOH-catalyzed reactions with aliphatic isothiocyanates yield >90% 1-position products, while aromatic isothiocyanates show lower selectivity due to competing electronic effects .

Advanced Research Questions

Q. How can contradictory regioselectivity data be resolved in reactions with aromatic vs. aliphatic electrophiles?

- Methodological Answer : Perform control experiments to isolate steric vs. electronic contributions. For example:

- Use bulky aromatic isothiocyanates (e.g., p-methoxyphenyl) to reduce steric clashes and improve 1-position selectivity .

- Compare reaction kinetics (e.g., time-dependent HPLC analysis) to identify competing pathways .

- Computational modeling (DFT) predicts transition-state energies for different substitution patterns .

Q. What strategies optimize the isolation of regioisomeric byproducts (e.g., 1,8-dithiocarbamoyl derivatives)?

- Methodological Answer : Repeated chromatography (silica gel, CH2Cl2/hexane gradients) and fractional crystallization achieve >95% purity. For example, 1,8-dithiocarbamoyl-2,7-di-tert-butylpyrene is isolated via sequential crystallization from CH2Cl2/hexane, confirmed by X-ray diffraction .

Q. How does this compound perform in non-OLED applications, such as triplet-triplet annihilation upconversion (TTA-UC)?

- Methodological Answer : Covalent attachment to TADF molecules (e.g., 4CzPN) enhances solid-state TTA-UC efficiency. Evaluate via:

- Photoluminescence quantum yield (PLQY) : Measure in polyurethane films under N2 atmosphere.

- Time-resolved spectroscopy : Track delayed fluorescence lifetimes to assess triplet-state utilization .

Q. How are mechanistic ambiguities (e.g., C–N bond cleavage forming nitriles) addressed experimentally?

- Methodological Answer : Conduct isotopic labeling (e.g., <sup>15</sup>N-isothiocyanates) and trap intermediates via quenching experiments. For example, adding H2O during reaction halts nitrile formation, implicating H2</S> elimination pathways .

Data Contradiction and Experimental Design

Q. When replicating literature procedures yields inconsistent product ratios, how should reaction conditions be optimized?

- Methodological Answer : Systematically vary:

- Catalyst loading : TfOH (1.7–4.0 equiv) modulates acidity and reaction rate.

- Temperature : Room temperature vs. reflux conditions alter kinetic vs. thermodynamic control.

- Solvent polarity : CH2Cl2 vs. toluene affects electrophile activation .

Q. How are purity and structural assignments validated when commercial samples lack detailed characterization?

- Methodological Answer : Cross-validate using:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.